N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
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Description
N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide, also known as DMPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPC belongs to the family of cyclopentane carboxamides and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Antimicrobial Candidates
N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide and its derivatives have been studied for their potential as antimicrobial candidates. They have shown promising results against multidrug-resistant Gram-positive pathogens . These compounds could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Amination
N,N-dialkyl amides, a group to which N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide belongs, have been used in amination (R-NMe2) reactions . This process involves the introduction of an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .
Formylation
These compounds have also been used in formylation (R-CHO) reactions . Formylation is a type of organic reaction where a formyl group is introduced into a molecule. It’s a crucial step in the synthesis of many complex organic compounds .
Methylene Group Introduction
N,N-dialkyl amides have been used to introduce a methylene group (R-CH2) into a molecule . This process is important in the synthesis of a wide range of organic compounds .
Cyanation
These compounds have been used in cyanation (R-CN) reactions . Cyanation is a process where a cyano group is introduced into a molecule, which is a key step in the synthesis of nitriles, a class of organic compounds .
Heterocycle Synthesis
N,N-dialkyl amides have been used in the synthesis of heterocycles . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse biological activities .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-10-11-16(2)18(14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGGAWISYMNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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